Phenyl 3-fluoro-4-methylbenzoate
Description
Phenyl 3-fluoro-4-methylbenzoate is a fluorinated aromatic ester with the molecular formula C₁₃H₁₁FO₂. It consists of a benzoate backbone substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene ring, esterified with a phenyl group. This compound is part of a broader class of fluorinated benzoates, which are valued in pharmaceutical and agrochemical research for their enhanced metabolic stability and bioavailability due to fluorine's electronegativity and lipophilicity .
Properties
CAS No. |
105826-30-0 |
|---|---|
Molecular Formula |
C14H11FO2 |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
phenyl 3-fluoro-4-methylbenzoate |
InChI |
InChI=1S/C14H11FO2/c1-10-7-8-11(9-13(10)15)14(16)17-12-5-3-2-4-6-12/h2-9H,1H3 |
InChI Key |
RRIPANAMRRWHLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-fluoro-4-methylbenzoate typically involves the esterification of 3-fluoro-4-methylbenzoic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic aromatic substitution reactions can occur at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed:
Oxidation: 3-fluoro-4-methylbenzoic acid or 3-fluoro-4-methylbenzaldehyde.
Reduction: 3-fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
Phenyl 3-fluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of Phenyl 3-fluoro-4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules, enhancing its effectiveness in certain applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Phenyl 3-fluoro-4-methylbenzoate with structurally related esters, focusing on molecular characteristics, physicochemical properties, and applications:
Key Comparisons
Structural and Electronic Effects :
- Fluorine : The 3-fluoro substituent in all compounds enhances electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity in electrophilic substitution reactions. This group also improves metabolic stability in drug candidates .
- Ester Groups :
- Methyl/ethyl esters : Smaller alkyl groups offer lower steric bulk, making these esters more reactive in hydrolysis or transesterification reactions.
- tert-Butyl ester : Extreme steric protection minimizes hydrolysis, making it suitable for prolonged-release applications .
Physicochemical Properties :
- Solubility : Methyl and ethyl esters are more soluble in polar aprotic solvents (e.g., acetone, DMSO) compared to phenyl and tert-butyl derivatives.
- Stability : tert-Butyl esters exhibit superior hydrolytic stability under acidic or basic conditions, whereas phenyl esters balance stability and reactivity .
Synthesis: All compounds are synthesized via esterification of 3-fluoro-4-methylbenzoic acid with the corresponding alcohol (e.g., phenol, methanol, ethanol, tert-butanol) using coupling agents (e.g., DCC, HOBt) or acid catalysis .
Spectroscopic Data :
- While direct spectral data for this compound is unavailable, analogs exhibit characteristic absorbance in UV-Vis spectra (e.g., λmax ~270–310 nm for fluorinated aromatics). Infrared (IR) spectra typically show C=O stretches near 1720–1740 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .
Toxicity and Safety :
- Ethyl 3-fluoro-4-methylbenzoate is flagged with hazards (H302: harmful if swallowed; H315: skin irritation) . Phenyl esters may share similar risks but require specific toxicological validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
